CI-1040

Oncology MAPK Signaling Kinase Inhibition

Researchers studying MAPK pathway dynamics need a well-characterized MEK inhibitor with defined selectivity and documented PK/PD profiles. CI-1040 (PD184352), the first MEK inhibitor to enter clinical trials, provides an essential first-generation benchmark. • IC50 of 17 nM against MEK1/2 with 100-fold selectivity over MEK5 and >300-fold selectivity over related kinases • 99% inhibition of ERK1/2 phosphorylation at 1 μM in MDA-MB-231 cells; induces apoptosis in U-937 cells • Comprehensive Phase I/II human PK/PD data available for translational pharmacology model validation Supplied as ≥98% pure crystalline solid. For R&D use only.

Molecular Formula C17H14ClF2IN2O2
Molecular Weight 478.7 g/mol
CAS No. 212631-79-3
Cat. No. B1683921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCI-1040
CAS212631-79-3
Synonyms2-(2-chloro-4-iodophenylamino)-N-cyclopropylmethoxy-3,4-difluorobenzamide
CI 1040
CI-1040
PD 184352
PD-184352
PD184352
Molecular FormulaC17H14ClF2IN2O2
Molecular Weight478.7 g/mol
Structural Identifiers
SMILESC1CC1CONC(=O)C2=C(C(=C(C=C2)F)F)NC3=C(C=C(C=C3)I)Cl
InChIInChI=1S/C17H14ClF2IN2O2/c18-12-7-10(21)3-6-14(12)22-16-11(4-5-13(19)15(16)20)17(24)23-25-8-9-1-2-9/h3-7,9,22H,1-2,8H2,(H,23,24)
InChIKeyGFMMXOIFOQCCGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CI-1040: Selective MEK1/2 Inhibitor


CI-1040 (PD184352) is an orally bioavailable, ATP non-competitive, small-molecule inhibitor of the dual-specificity kinases MEK1 and MEK2 [1]. It belongs to the benzhydroxamate class of allosteric MEK inhibitors and functions by binding to a hydrophobic pocket adjacent to the ATP-binding site, thereby inducing a conformational change that locks MEK1/2 in an inactive state [2]. This mechanism effectively blocks the phosphorylation of the downstream effector ERK, a key node in the mitogen-activated protein kinase (MAPK) signaling cascade frequently dysregulated in human cancers [1].

Why CI-1040 Is Not Interchangeable


The MEK inhibitor class exhibits profound heterogeneity in terms of binding mode (allosteric vs. ATP-competitive), selectivity profiles across the kinome, and pharmacokinetic properties. This variability directly translates into significant differences in biological activity and clinical applicability, rendering generic substitution of one MEK inhibitor for another scientifically unsound. For example, while CI-1040 was the first MEK inhibitor to enter clinical trials, its subsequent clinical development was terminated due to insufficient antitumor activity, prompting the development of second-generation analogs like PD0325901, which achieved a remarkable 500-fold increase in cellular potency and enhanced bioavailability [1]. Furthermore, CI-1040's specific selectivity fingerprint—notably its 100-fold preference for MEK1/2 over MEK5 [2] and its >300-fold selectivity over a panel of related kinases [3]—is not uniformly shared by other class members, as evidenced by trametinib's distinct potency profile with an IC50 approximately 100-fold lower than CI-1040 [4]. Consequently, selecting CI-1040 is a deliberate choice for experimental systems where its unique balance of established in vivo safety, moderate potency, and specific selectivity profile are required, rather than the higher potency or alternative selectivity of next-generation inhibitors.

CI-1040: Quantitative Comparison with Analogs


Comparative Potency & Kinase Selectivity

CI-1040 demonstrates an IC50 of 2.3 nM for MEK1/2 in biochemical assays [1] and 17 nM in cell-based assays [2]. While less potent than its second-generation successor PD0325901 (IC50 0.33 nM) [1], CI-1040 is a first-in-class clinical compound with a well-defined selectivity profile. It exhibits 100-fold selectivity for MEK1/2 over the closely related MEK5 [2] and has minimal activity against a panel of other kinases, with IC50 values more than 300-fold higher (2.5 orders of magnitude) than for MEK1 [3]. In contrast, trametinib is approximately 100-fold more potent than CI-1040 in growth inhibition assays, showing a strong correlation (r=0.98) in sensitivity across a panel of 44 melanoma cell lines [4].

Oncology MAPK Signaling Kinase Inhibition

Cellular Selectivity: MEK1/2 vs. MEK5

CI-1040 demonstrates a high degree of specificity within the MAPK pathway, exhibiting a 100-fold greater selectivity for inhibiting MEK1/2 compared to MEK5 . This selectivity is functionally relevant, as studies show that a 20 μM dose of CI-1040 is insufficient to inhibit ERK5 activity in cellular assays, whereas ERK1 activation is inhibited with an IC50 below 1 μM [1]. This contrasts with some other MEK inhibitors, where off-target inhibition of other kinases or pathway nodes may contribute to distinct phenotypic effects.

Kinase Selectivity Off-Target Effects Signal Transduction

In Vivo Target Engagement vs. PD0325901

A direct pharmacodynamic comparison reveals the enhanced in vivo potency of the second-generation analog PD0325901 relative to CI-1040. A single oral dose of PD0325901 at 25 mg/kg inhibits ERK phosphorylation (pERK) by more than 50% for at least 24 hours post-dose in a mouse xenograft model. In contrast, a much higher dose of CI-1040 at 150 mg/kg (a 6-fold higher dose) inhibited pERK levels for only approximately 8 hours, with levels returning to baseline by 24 hours . This translates to a substantial difference in efficacy, with the dose required for a 70% incidence of complete tumor response in a C26 colon carcinoma model being 25 mg/kg/day for PD0325901 compared to 900 mg/kg/day for CI-1040 (a 36-fold difference) .

Pharmacodynamics In Vivo Efficacy Xenograft Model

Clinical Safety and Pharmacokinetic Profile

CI-1040 has a well-characterized clinical safety and pharmacokinetic (PK) profile established in multiple human trials involving patients with advanced malignancies [1][2]. A Phase I study defined the maximum tolerated dose (MTD) and recommended Phase II dose as 800 mg BID, administered with food [1]. The drug was well-tolerated, with 98% of drug-related adverse events being grade 1 or 2 in severity [1]. PK analysis revealed that plasma concentrations of CI-1040 and its active metabolite, PD 0184264 (IC50 of 5.7 nM ), increased in a less than dose-proportional manner, and administration with a high-fat meal increased drug exposure [1]. This extensive clinical dataset, which includes pharmacodynamic evidence of target suppression (a median 73% reduction in tumor pERK [1]), provides a valuable benchmark for translational studies.

Clinical Pharmacology Drug Safety Translational Research

Cellular Activity & Metabolic Stability vs. PD0325901

In vitro comparisons with the second-generation analog PD0325901 highlight key differences in cellular activity and pharmaceutical properties. While CI-1040 is a potent inhibitor of MEK (cell-based IC50 of 17 nM [1]), PD0325901 is approximately 500-fold more potent at inhibiting ERK1/2 phosphorylation in cellular assays . This enhanced cellular activity is partly attributed to the significantly higher permeability of PD0325901 compared to CI-1040, enabling it to achieve higher intracellular concentrations . Furthermore, PD0325901 was specifically engineered to have improved metabolic stability and greater solubility than its predecessor, CI-1040 .

Cellular Potency Drug Properties Permeability

CI-1040 Research Applications


Novel MEK Inhibitor Benchmarking in Preclinical Models

CI-1040 serves as an essential first-generation benchmark in preclinical oncology research. Its extensive characterization in vitro and in vivo , particularly in colon, breast, and pancreatic cancer xenograft models [1], provides a well-defined baseline. Researchers can compare the efficacy, pharmacodynamic profile, and tolerability of novel MEK inhibitors against CI-1040's established performance metrics to contextualize improvements in potency, target engagement, and therapeutic index.

MAPK Pathway Dynamics & Compensatory Signaling

The moderate cellular potency of CI-1040 (IC50 17 nM ) and its defined 100-fold selectivity window for MEK1/2 over MEK5 make it an ideal tool for studying subtle MAPK pathway dynamics. In contrast to ultra-potent inhibitors that may cause complete and sustained pathway shutdown, CI-1040 allows researchers to study partial inhibition and the subsequent activation of compensatory signaling networks or feedback loops in sensitive cell lines, such as those harboring BRAF V600E mutations [2].

Translational Pharmacology & PK/PD Modeling

The availability of comprehensive human clinical PK and PD data from Phase I and II trials [3][4] positions CI-1040 as a uniquely valuable reference for translational pharmacology. Researchers can utilize this dataset to validate preclinical-to-clinical PK/PD models, develop and refine translational biomarkers (such as pERK suppression [3]), or establish new in silico frameworks for predicting human exposure and target engagement of MEK-targeting therapies.

In Vitro MEK-Dependent Proliferation & Apoptosis

CI-1040 is a robust chemical probe for in vitro studies of MEK-dependent phenotypes. At a concentration of 1 μM, it achieves near-complete inhibition of ERK1 and ERK2 phosphorylation (99% and 92%, respectively) in MDA-MB-231 breast cancer cells [5]. It also induces apoptosis and inhibits proliferation in a dose- and time-dependent manner in U-937 cells [6]. These well-defined cellular activities make CI-1040 a reliable standard for confirming the MEK-dependency of a cellular response or for use as a control compound in high-throughput screening assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for CI-1040

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.